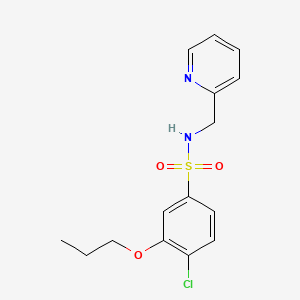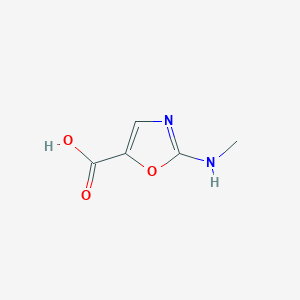
1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 3-fluorobenzyl group is a common substituent in organic chemistry, known for its ability to modify the properties of the parent compound .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds are often synthesized through reactions involving isocyanates . Another common method involves the use of boronic acids .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrazole ring attached to a benzyl group with a fluorine atom at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a high boiling point and a relatively high density . The compounds are also characterized by their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- 1H-pyrazole-3-carboxylic acid, a related compound, demonstrates potential in forming diverse chemical derivatives. For instance, it can be converted into corresponding carboxamides and carboxylate derivatives through reactions with various binucleophiles, showcasing its versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).
Structural Analysis and X-Ray Diffraction Studies
- The structural properties of similar compounds have been studied using techniques like single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular configurations and applications in materials science (Loh et al., 2013).
Potential in Organic Frameworks and Sensor Applications
- Derivatives of pyrazole-carboxylic acids, like the one , have been used to construct lanthanide metal-organic frameworks (Ln-MOFs). These frameworks exhibit strong stability and multifunctionality, including potential applications in sensing and catalysis (Tan et al., 2018).
Applications in Medicinal Chemistry
- Pyrazole-carboxylic acids have been a focus in the development of ligands for medicinal chemistry and metal complex catalysis. Novel ligands based on these acids, containing triazole moieties, have been synthesized for potential applications in these fields (Dalinger et al., 2020).
Improved Synthesis Techniques
- Improved methods for synthesizing pyrazole-carboxylic acids, such as 1H-pyrazole-4-carboxylic acid, have been developed, leading to higher yields and more efficient production processes. This advancement is significant for industrial-scale applications (Dong, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPFMFNQXHGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)

![5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide](/img/structure/B2581122.png)



![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)

